6-Nitro-4-(trifluoromethyl)-1H-indazole belongs to the class of indazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.
The synthesis of 6-nitro-4-(trifluoromethyl)-1H-indazole typically involves several key steps:
The molecular structure of 6-nitro-4-(trifluoromethyl)-1H-indazole can be analyzed using various spectroscopic techniques:
6-Nitro-4-(trifluoromethyl)-1H-indazole can participate in various chemical reactions:
The mechanism of action for 6-nitro-4-(trifluoromethyl)-1H-indazole involves its interaction with specific biological targets:
Studies have shown that derivatives of indazoles exhibit significant activity against various cancer cell lines, suggesting a promising avenue for drug development.
6-Nitro-4-(trifluoromethyl)-1H-indazole has several scientific applications:
Nitro-trifluoromethyl-substituted indazoles represent a pharmaceutically significant chemotype due to their synergistic electronic and steric properties. The trifluoromethyl group (–CF₃) enhances metabolic stability and membrane permeability by increasing lipophilicity and modulating pKa values, while the nitro group (–NO₂) serves as a versatile handle for chemical transformations, including reduction to amino groups or participation in nucleophilic aromatic substitutions [1] . This combination is particularly valuable in kinase inhibition and anticancer agent design, where such derivatives demonstrate improved target binding affinity through hydrophobic interactions and electron-withdrawing effects [7] [10].
Recent studies highlight their role in immuno-oncology, where derivatives like HT-28 (a 4,6-disubstituted indazole) exhibit dual immune-chemotherapy effects by inhibiting tryptophan-metabolizing enzymes (IDO1/TDO) and directly inducing tumor cell apoptosis [3]. The scaffold’s structural versatility allows for tailored modifications at N-1, C-3, C-4, and C-6 positions, enabling optimization of pharmacokinetic properties and selectivity profiles (Table 1) .
Table 1: Key Functionalization Sites and Effects in Nitro-Trifluoromethyl Indazoles
Position | Common Modifications | Biological Impact |
---|---|---|
C-4 | Trifluoromethyl, halogens | Enhances lipophilicity & metabolic stability |
C-6 | Nitro, amines, cyano groups | Facilitates redox activation or target engagement |
N-1 | Alkyl, aryl, acyl groups | Modulates solubility and bioavailability |
C-3 | Carboxamide, heteroaryl groups | Improves kinase/inhibitor interactions |
The synthesis of 6-nitro-4-(trifluoromethyl)-1H-indazole (CAS 1169788-32-2; MW 231.13 g/mol) emerged from efforts to optimize indazole-based therapeutics. Early routes relied on cadmium- or copper-mediated cyclizations of ortho-haloaryl hydrazones, which suffered from low yields and heavy metal contamination . Advances in catalytic methods, particularly palladium-catalyzed C–H amination and rhodium(III)-promoted cross-coupling, enabled efficient access to this scaffold with >95% purity . The compound’s significance lies in its role as a precursor to antitumor agents like HT-37, where the C-6 nitro group is reduced to an amine for subsequent functionalization [3].
Commercial availability since the early 2010s facilitated drug discovery, though accessibility remains limited (Table 2). Current pricing reflects high synthesis costs, with 500 mg priced at ~€1,857 and delivery times exceeding 55 days [1] [2]. Analytical characterization confirms its solid-state stability and moderate solubility in polar organic solvents (DMSO, ethanol), with spectroscopic profiles documented in PubChem (CID 59615287) [6].
Table 2: Commercial Availability Profile
Supplier | Purity | Package Size | Price (€) | Delivery Time |
---|---|---|---|---|
CymitQuimica | ≥95% | 50 mg | 660 | ~55 days |
CymitQuimica | ≥95% | 500 mg | 1,857 | ~55 days |
American Custom Chemicals* | 95% | 5 mg | 502.63 | Unspecified |
**Pricing for structural analog 6-nitro-1-phenyl-1H-indazole (CAS 91178-59-5) included for reference [9].*
Despite promising applications, critical gaps persist in translating 6-nitro-4-(trifluoromethyl)-1H-indazole derivatives into clinical candidates. Key challenges include:
Future research should prioritize in vivo efficacy models, nitro-group prodrug masking, and computational studies to map structure–mutagenicity relationships. Collaborative initiatives between academia and organizations like DNDi (Drugs for Neglected Diseases initiative) could accelerate progress in non-oncology applications [4].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3